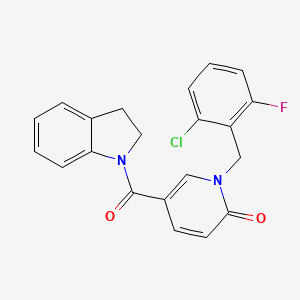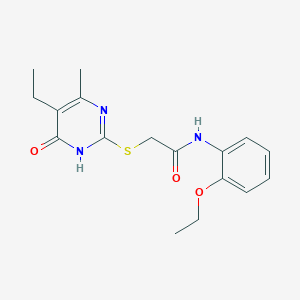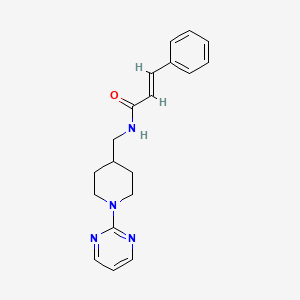
1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one is a chemical compound that has been the focus of scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one' involves the reaction of 2-chloro-6-fluorobenzyl chloride with indoline-1-carboxylic acid to form the intermediate, which is then reacted with pyridine-2(1H)-one in the presence of a coupling agent to yield the final product.
Starting Materials
2-chloro-6-fluorobenzyl chloride, Indoline-1-carboxylic acid, Pyridine-2(1H)-one, Coupling agent
Reaction
Step 1: 2-chloro-6-fluorobenzyl chloride is reacted with indoline-1-carboxylic acid in the presence of a base such as triethylamine to form the intermediate 1-(2-chloro-6-fluorobenzyl)indoline-1-carboxylic acid., Step 2: The intermediate is then reacted with pyridine-2(1H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product, 1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one., Step 3: The final product is purified by recrystallization or column chromatography.
Mechanism Of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the anti-inflammatory and antioxidant properties of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical And Physiological Effects
Studies have shown that 1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one has a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one in lab experiments is its potential pharmacological properties. This compound has been shown to exhibit antitumor activity against various cancer cell lines, as well as anti-inflammatory and antioxidant properties. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the treatment of various diseases.
Future Directions
There are several future directions for research on 1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one. One direction is to further investigate its mechanism of action, which may help to optimize its use in the treatment of various diseases. Another direction is to study its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one has been studied for its potential pharmacological properties. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-5-(2,3-dihydroindole-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O2/c22-17-5-3-6-18(23)16(17)13-24-12-15(8-9-20(24)26)21(27)25-11-10-14-4-1-2-7-19(14)25/h1-9,12H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMPICWNSKWMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CN(C(=O)C=C3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2901541.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2901542.png)



![N-(3-chlorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2901547.png)
![ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2901548.png)





![2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2901559.png)
